![molecular formula C15H26O4S2 B14584053 Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-89-2](/img/structure/B14584053.png)
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of propylsulfanyl groups and a methylidenebutanedioate moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate typically involves the reaction of 2-(propylsulfanyl)ethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The propylsulfanyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The propylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The ester moiety may also play a role in the compound’s biological effects by undergoing hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylpropyl) 2-methylidenebutanedioate
- Bis(2-butoxyethyl) 2-methylidenebutanedioate
Uniqueness
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
61146-89-2 |
|---|---|
Formule moléculaire |
C15H26O4S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
bis(2-propylsulfanylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C15H26O4S2/c1-4-8-20-10-6-18-14(16)12-13(3)15(17)19-7-11-21-9-5-2/h3-12H2,1-2H3 |
Clé InChI |
XWIZIVLGOIEWNO-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCOC(=O)CC(=C)C(=O)OCCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
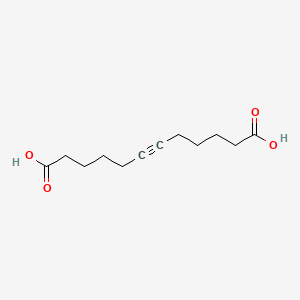
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
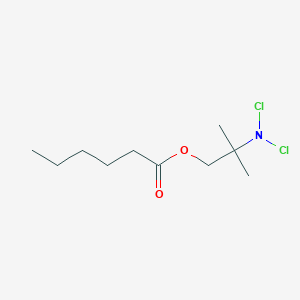
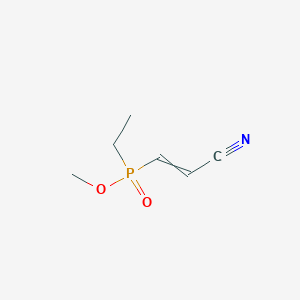
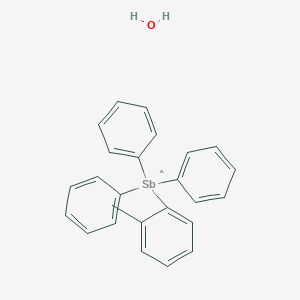
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
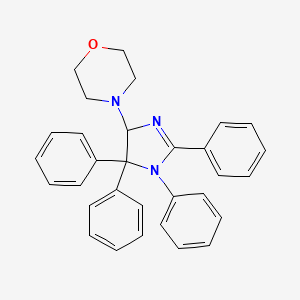
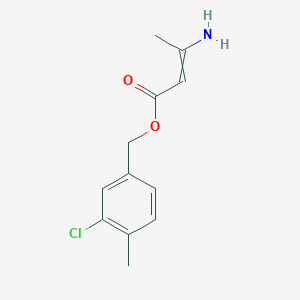
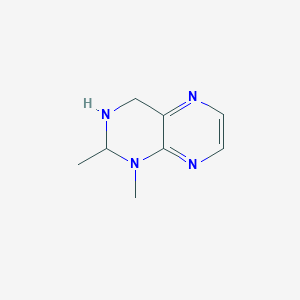
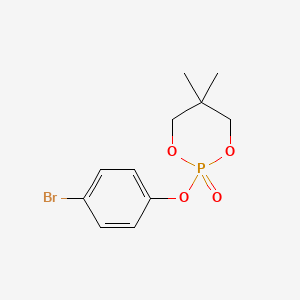
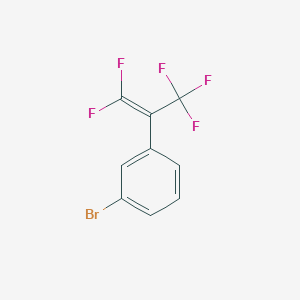
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
